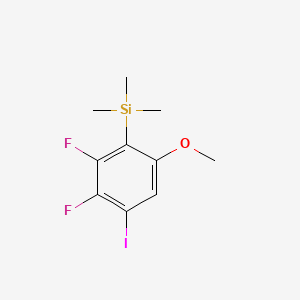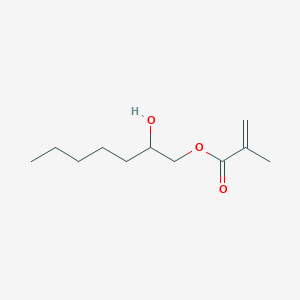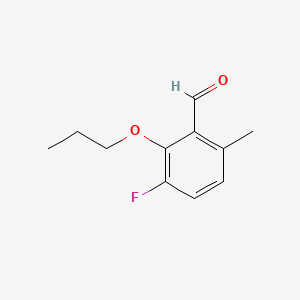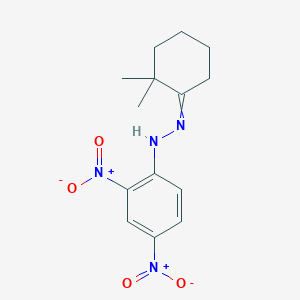
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine group attached to a cyclohexylidene ring and a dinitrophenyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2,2-dimethylcyclohexanone with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further stabilized to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
科学研究应用
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The molecular pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.
相似化合物的比较
Similar Compounds
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazone: A closely related compound with similar structural features.
2,4-Dinitrophenylhydrazine: A simpler compound that shares the dinitrophenylhydrazine moiety.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different substituents.
Uniqueness
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to its specific combination of a cyclohexylidene ring and a dinitrophenylhydrazine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
5212-74-8 |
|---|---|
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
N-[(2,2-dimethylcyclohexylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-14(2)8-4-3-5-13(14)16-15-11-7-6-10(17(19)20)9-12(11)18(21)22/h6-7,9,15H,3-5,8H2,1-2H3 |
InChI 键 |
QNGFTWVAGYFSOW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


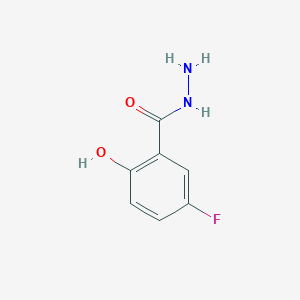
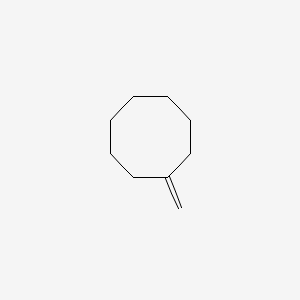
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
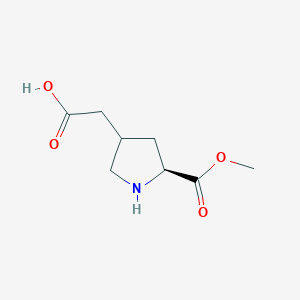


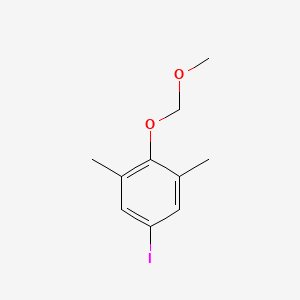
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

